1,3-Dioxoisoindolin-2-yl 2,3,4,5,6-pentafluorobenzoate
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Overview
Description
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3,4,5,6-pentafluorobenzoate is an organic compound that belongs to the class of phthalimides These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3,4,5,6-pentafluorobenzoate typically involves the reaction of phthalic anhydride with 2,3,4,5,6-pentafluorobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3,4,5,6-pentafluorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phthalimide derivatives, while substitution reactions can produce a variety of substituted phthalimides .
Scientific Research Applications
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3,4,5,6-pentafluorobenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3,4,5,6-pentafluorobenzoate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanal: This compound shares the 1,3-dioxoisoindoline moiety but differs in its substituents.
4-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid octyl ester: Another similar compound with different functional groups.
Uniqueness
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3,4,5,6-pentafluorobenzoate is unique due to the presence of the pentafluorobenzoate group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific applications where other phthalimides may not be as effective .
Properties
Molecular Formula |
C15H4F5NO4 |
---|---|
Molecular Weight |
357.19 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 2,3,4,5,6-pentafluorobenzoate |
InChI |
InChI=1S/C15H4F5NO4/c16-8-7(9(17)11(19)12(20)10(8)18)15(24)25-21-13(22)5-3-1-2-4-6(5)14(21)23/h1-4H |
InChI Key |
XUOAACOWTQINJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)C3=C(C(=C(C(=C3F)F)F)F)F |
Origin of Product |
United States |
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